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2-(2-chloro-6-fluorophenyl)-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide

Thrombin Inhibition Structure-Activity Relationship (SAR) P3 Substituent Optimization

SAR studies on 2-(2-chloro-6-fluorophenyl)acetamide thrombin inhibitors demand the exact P3 substituent-potency and selectivity are non-transferable across analogs (literature Ki range: 0.9-33.9 nM). This compound solves that with a structurally divergent imidazolyl-ethoxyethyl linker. • Enables crystallography & MD mapping of non-canonical H-bond donor tolerance within the thrombin S3 pocket. • Elevated cLogP (3.644) supports BBB penetration studies for neuroinflammatory target engagement. • Four-rotatable-bond linker serves as a model for enthalpy/entropy compensation analysis vs. conformationally restricted analogs. Supplied with full analytical characterization; available from stock for immediate global dispatch.

Molecular Formula C15H17ClFN3O2
Molecular Weight 325.77
CAS No. 2034225-04-0
Cat. No. B2579531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-chloro-6-fluorophenyl)-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide
CAS2034225-04-0
Molecular FormulaC15H17ClFN3O2
Molecular Weight325.77
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)CC(=O)NCCOCCN2C=CN=C2)F
InChIInChI=1S/C15H17ClFN3O2/c16-13-2-1-3-14(17)12(13)10-15(21)19-5-8-22-9-7-20-6-4-18-11-20/h1-4,6,11H,5,7-10H2,(H,19,21)
InChIKeyTVEFSDVWEZFTHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Chloro-6-fluorophenyl)acetamide Probe for Thrombin Research


2-(2-chloro-6-fluorophenyl)-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide (CAS 2034225-04-0) is a synthetic small molecule belonging to the 2-(2-chloro-6-fluorophenyl)acetamide class, a scaffold with established potent thrombin inhibition [1]. Its molecular formula is C15H17ClFN3O2, and its molecular weight is 325.77 g/mol. The compound features a unique N-substitution pattern which structurally distinguishes it from other compounds in its series, representing a specific chemical probe for investigating structure-activity relationships around a clinically relevant target.

Workflow Thrombin SAR probe studies
Selection Structurally distinct P3 imidazolyl linker
Use Context S3 pocket interaction mapping

Why Generic Substitution Fails: Linker-Driven Selectivity


In-class substitution fails for 2-(2-chloro-6-fluorophenyl)acetamides because thrombin inhibition potency and selectivity are exquisitely sensitive to even minor modifications in the P3 substituent. Literature data shows that 2,2-difluoro-2-aryl/heteroaryl-ethylamine P3 analogs achieve Ki values between 0.9 and 33.9 nM, with the 5-chloro-pyridin-2-yl variant being the most potent [1]. Simply replacing this with an imidazolyl-ethoxyethyl linker, as in the target compound, is predicted to alter hydrogen-bonding networks and steric occupancy within the S3 pocket, making potency, selectivity, and off-target profiles non-transferable. This mandates procurement of the exact compound for precise SAR studies, not a generic analog.

This Compound Imidazolyl-ethoxyethyl P3 linker defines S3 pocket occupancy
Generic P3 Analog Altered H-bond network may shift potency and selectivity profile
This Compound Precise linker geometry for SAR interpretation
Generic P3 Analog Off-target profile may not transfer; exact compound required

Differentiation Evidence for 2-(2-Chloro-6-fluorophenyl)acetamide


Thrombin Inhibition Profile vs. Literature Compounds

The target compound's 2-chloro-6-fluorophenylacetyl group is a critical pharmacophore for thrombin inhibition. In a direct head-to-head comparison, the core scaffold yielded potent inhibitors (Ki range 0.9-33.9 nM) when paired with optimized P3/P1 motifs in a chromogenic substrate assay with human α-thrombin [1]. The target compound replaces the literature's best P3 (2-(5-chloropyridin-2-yl)-2,2-difluoroethylamine, Ki ~0.9 nM) with an N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl} group. This modification introduces an imidazole ring, capable of charge-reinforced hydrogen bonding, potentially remodeling the S3 pocket interaction [1].

Thrombin Inhibition Profile
Class-level inference
Lead analog Ki: 0.9 nM
Class range: 0.9–33.9 nM
Target: not directly reported
Supports SAR context; structural divergence implies shifted profile
Human α-thrombin chromogenic assay; data to verify for target compound
Thrombin Inhibition Structure-Activity Relationship (SAR) P3 Substituent Optimization

Enhanced Lipophilicity for CNS Penetration Potential

The target compound's predicted partition coefficient (cLogP) is 3.644, significantly higher than related thrombin inhibitors which often feature polar P3 groups like oxyguanidines . This elevated lipophilicity, a class-level inference from its structural features, suggests a different pharmacokinetic profile, potentially enabling blood-brain barrier penetration for CNS-related thrombin research, an application not addressed by the more polar clinical candidates.

Lipophilicity
Class-level inference
cLogP = 3.644
CNS thrombin research context; >2 log units above polar class members
Computational prediction; experimental logP may differ
Physicochemical Properties Lipophilicity CNS Penetration

Unique Hydrogen Bond Donor Profile

The target compound possesses two hydrogen bond donors (HBDs), originating from the amide NH and the imidazole N-H [1]. This is a class-level differentiation from the most potent reported thrombin inhibitor which has an oxyguanidine P1 group, typically presenting a different HBD pattern. The presence of an imidazole N-H introduces a unique, directional hydrogen bond donor/acceptor capability that can form specific, charge-reinforced interactions with protein residues, offering a distinct selectivity profile compared to analogs lacking this feature.

H-Bond Donor Profile
Class-level inference
HBD = 2
Unique imidazole N-H donor
Selectivity probe context; distinct from lead analog HBD pattern
Structure-based analysis; experimental binding data to verify
Hydrogen Bond Donors Molecular Recognition Selectivity

Conformational Flexibility for Induced-Fit Binding

The target compound features four rotatable bonds, conferring greater conformational flexibility compared to constrained core structures reported for thrombin inhibitors . This flexibility, a class-level inference, enables the molecule to adopt an extensive set of low-energy conformations, which is essential for sampling induced-fit binding pockets. While this can lead to a higher entropic penalty, it also allows the compound to potentially adapt to shallow or cryptic pockets that rigidified analogs cannot access.

Conformational Flexibility
Class-level inference
4 rotatable bonds
Flexibility concentrated in P3 linker
Induced-fit binding context; may access cryptic S3 sub-pockets
Thermodynamic penalty possible; requires binding assay review
Conformational Flexibility Induced-Fit Binding Enthalpy/Entropy

Application Scenarios for 2-(2-Chloro-6-fluorophenyl)acetamide


Probing Non-Canonical Thrombin Binding Pockets via SAR

Its structurally divergent imidazolyl-ethoxyethyl P3 substituent, as inferred from class-level SAR for thrombin inhibitors [1], makes this compound an ideal chemical probe for investigating non-canonical interactions within the thrombin active site. It is specifically suited for crystallography and molecular dynamics studies aimed at mapping the S3 pocket's tolerance for hydrogen bond donors not found in the most potent literature leads.

Investigating the CNS-Thrombin Axis

The significantly higher calculated lipophilicity (cLogP = 3.644) compared to highly polar in-class thrombin inhibitors [2] suggests a superior ability to cross the blood-brain barrier. This positions the compound for research into thrombin's role in neuroinflammatory and neurodegenerative processes, where other class members are excluded due to poor brain penetration.

Thermodynamic and Kinetic Binding Profiling

With four rotatable bonds focused in its P3 linker region [2], this compound serves as an excellent model for studying the thermodynamic (e.g., enthalpy/entropy compensation) and kinetic (e.g., association/dissociation rate) consequences of inhibitor flexibility on serine protease binding, in contrast to more conformationally restricted analogs described in thrombin inhibitor literature [1].

Selectivity Panel Screening with Imidazole Scaffold

The unique presence of an imidazole N-H hydrogen bond donor within the P3 substituent [2] provides a clear rationale for its use as a representative probe in broad-off-target selectivity panels. This application leverages its distinct HBD profile to assess potential cross-reactivity with structurally related serine proteases or kinases, which is critical for evaluating the specificity of this chemical series.

Application
Selection Property
Validation Focus
Non-canonical S3 pocket SAR
Structurally distinct P3 imidazolyl linker
S3 pocket H-bond occupancy mapping
CNS-thrombin axis research
Reported lipophilicity context
Brain penetration assay review
Binding thermodynamics profiling
P3 linker flexibility profile
Enthalpy/entropy compensation assay review
Off-target selectivity screening
Imidazole N-H donor context
Serine protease panel evaluation
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